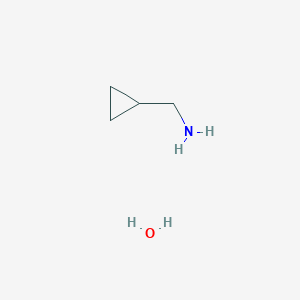
Methoctramine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoctramine hydrate is a selective antagonist of M2 muscarinic acetylcholine receptors. It is a derivative of polymethylene tetramine and is known for its high affinity for M2 receptors over other muscarinic receptor subtypes . The compound is often used in scientific research to study the physiological and pharmacological roles of muscarinic receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoctramine hydrate is synthesized through a multi-step process involving the reaction of N,N′-bis[6-[(2-methoxyphenyl)methyl]amino]hexyl]-1,8-octanediamine with hydrochloric acid to form the tetrahydrochloride hydrate . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: While detailed industrial production methods are proprietary, the synthesis generally involves large-scale chemical reactors and stringent quality control measures to produce this compound in bulk. The compound is then purified and crystallized to achieve the desired purity levels for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Methoctramine hydrate primarily undergoes substitution reactions due to the presence of multiple amine groups. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Complexation Reactions: Involve metal salts like copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.
Major Products: The major products formed from these reactions include substituted derivatives of methoctramine and metal complexes that can be used for further pharmacological studies .
Applications De Recherche Scientifique
Methoctramine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Employed in studies involving muscarinic receptors to understand their role in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like bradycardia and bladder overactivity.
Industry: Utilized in the development of new pharmacological agents targeting muscarinic receptors.
Mécanisme D'action
Methoctramine hydrate exerts its effects by competitively antagonizing muscarinic receptors, particularly the M2 subtype. This prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting the downstream signaling pathways. At higher concentrations, methoctramine also exhibits allosteric properties, further modulating receptor activity . The primary molecular targets are the M2 receptors found in the heart and parasympathetic nerves, where it influences heart rate and muscle contraction .
Comparaison Avec Des Composés Similaires
AF-DX 116: Another selective M2 muscarinic receptor antagonist with a different chemical structure.
4-DAMP: A muscarinic receptor antagonist with higher selectivity for M3 receptors.
Spermine tetrahydrochloride: A polyamine compound with structural similarities but different pharmacological properties.
Uniqueness: Methoctramine hydrate is unique due to its high selectivity for M2 receptors and its ability to modulate receptor activity both competitively and allosterically. This makes it a valuable tool in pharmacological research and drug development .
Propriétés
Formule moléculaire |
C72H130Cl4N8O5 |
|---|---|
Poids moléculaire |
1329.7 g/mol |
Nom IUPAC |
N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C36H62N4O2.4ClH.H2O/c2*1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;;/h2*11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H;1H2 |
Clé InChI |
XIIINYPADNNZHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.COC1=CC=CC=C1CNCCCCCCNCCCCCCCCNCCCCCCNCC2=CC=CC=C2OC.O.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
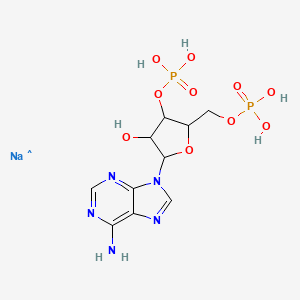
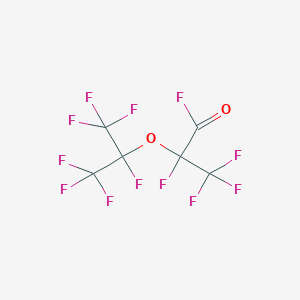
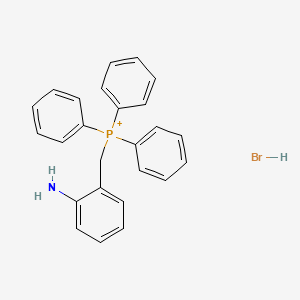
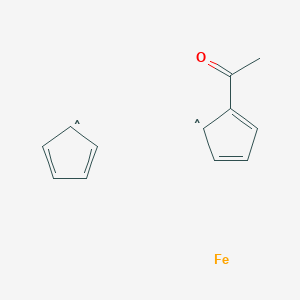
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)

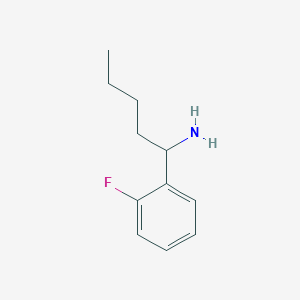

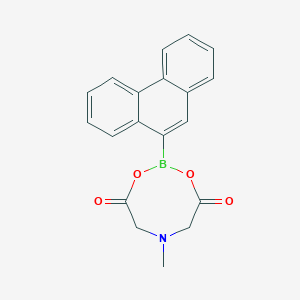
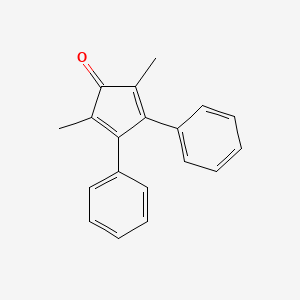

![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
